molecular formula C13H15Cl2NO4S B1386163 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885268-92-8

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No.: B1386163
CAS No.: 885268-92-8
M. Wt: 352.2 g/mol
InChI Key: NUUZGHWSDNRONM-UHFFFAOYSA-N
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Description

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S and a molecular weight of 352.2 g/mol. This compound is a sulfonamide antibiotic that was first introduced into clinical medicine in 1988

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves the reaction of 2,6-dichlorophenylsulfonyl chloride with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It has been investigated for its antimicrobial properties and potential use as an antibiotic.

  • Medicine: The compound has shown promise in the treatment of bacterial infections due to its sulfonamide structure.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid exerts its effects involves the inhibition of bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. The compound targets the enzyme dihydropteroate synthase, leading to the disruption of bacterial metabolism and ultimately cell death.

Comparison with Similar Compounds

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is similar to other sulfonamide antibiotics such as sulfamethoxazole and sulfisoxazole. The compound's dichlorophenyl group and cyclohexane ring differentiate it from other sulfonamides, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and mechanism of action make it a valuable candidate for further research and development in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c14-9-5-4-6-10(15)11(9)21(19,20)16-13(12(17)18)7-2-1-3-8-13/h4-6,16H,1-3,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUZGHWSDNRONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 3
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 4
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 5
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 6
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

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